4-(1-Ethyltriazol-4-yl)piperidine 4-(1-Ethyltriazol-4-yl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13136509
InChI: InChI=1S/C9H16N4/c1-2-13-7-9(11-12-13)8-3-5-10-6-4-8/h7-8,10H,2-6H2,1H3
SMILES: CCN1C=C(N=N1)C2CCNCC2
Molecular Formula: C9H16N4
Molecular Weight: 180.25 g/mol

4-(1-Ethyltriazol-4-yl)piperidine

CAS No.:

Cat. No.: VC13136509

Molecular Formula: C9H16N4

Molecular Weight: 180.25 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Ethyltriazol-4-yl)piperidine -

Specification

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
IUPAC Name 4-(1-ethyltriazol-4-yl)piperidine
Standard InChI InChI=1S/C9H16N4/c1-2-13-7-9(11-12-13)8-3-5-10-6-4-8/h7-8,10H,2-6H2,1H3
Standard InChI Key JTAKQCCVSSCPQP-UHFFFAOYSA-N
SMILES CCN1C=C(N=N1)C2CCNCC2
Canonical SMILES CCN1C=C(N=N1)C2CCNCC2

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The molecular formula of 4-(1-ethyl-1H-pyrazol-4-yl)piperidine is C₁₀H₁₇N₃, with a molar mass of 179.27 g/mol. Its structure comprises a piperidine ring (a six-membered amine heterocycle) linked to a pyrazole moiety (a five-membered ring with two adjacent nitrogen atoms) at the 4-position. The pyrazole group is further substituted with an ethyl chain at the 1-position .

Key structural descriptors include:

  • SMILES: CCN1C=C(C=N1)C2CCNCC2

  • InChIKey: RJJVORCLCTXFLM-UHFFFAOYSA-N

  • IUPAC Name: 4-(1-ethylpyrazol-4-yl)piperidine .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, which influence mass spectrometry behavior, have been computationally predicted for various adducts:

Adductm/zPredicted CCS (Ų)
[M+H]⁺180.14952142.7
[M+Na]⁺202.13146153.8
[M+NH₄]⁺197.17606150.6
[M-H]⁻178.13496144.3

These values suggest moderate polarity and stability under ionization conditions, typical of piperidine derivatives .

Synthetic Methodologies

Retrosynthetic Analysis

While no direct synthesis of 4-(1-ethyl-1H-pyrazol-4-yl)piperidine is documented, analogous piperidine-pyrazole hybrids are synthesized via:

  • N-Alkylation of Pyrazole: Introducing the ethyl group via alkylation of pyrazole precursors.

  • Piperidine Functionalization: Coupling pre-formed pyrazole moieties to piperidine rings using cross-coupling reactions (e.g., Suzuki-Miyaura).

A related patent (CN106432232A) describes the synthesis of 4-amino-1-t-butoxycarbonylpiperidine, which involves:

  • Step 1: Protection of 4-piperidone with tert-butoxycarbonyl (Boc) groups.

  • Step 2: Reductive amination using sodium borohydride and ammonia ethanol solution to yield 4-amino-piperidine derivatives .

Adapting this protocol, the pyrazole moiety could be introduced via nucleophilic substitution or palladium-catalyzed coupling post-deprotection.

Critical Reaction Parameters

Key steps from analogous syntheses include:

StepReagents/ConditionsYield
Boc ProtectionDimethyl dicarbonate, NaHCO₃91%
Reductive AminationNaBH₄, NH₃/EtOH81%
DeprotectionHCl/EtOAc78%

These conditions highlight the importance of nitrogen protection and controlled reduction in piperidine functionalization.

Industrial and Medicinal Applications

Drug Development

Piperidine-morpholine hybrids (e.g., Ethyl 4-(morpholin-4-yl)piperidine-1-carboxylate) serve as intermediates in anticancer agents like Alectinib. The ethylpyrazole group in 4-(1-ethyl-1H-pyrazol-4-yl)piperidine could similarly act as a pharmacophore in kinase inhibitors.

Material Science

Piperidine derivatives are precursors for polymers requiring rigid, nitrogen-rich backbones. Their thermal stability (decomposition >200°C) suits high-performance materials.

Research Gaps and Future Directions

Despite its structural promise, 4-(1-ethyl-1H-pyrazol-4-yl)piperidine remains underexplored. Critical areas for investigation include:

  • Synthetic Optimization: Developing one-pot methodologies to reduce step counts.

  • In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability.

  • Target Identification: High-throughput screening against disease-relevant protein libraries.

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